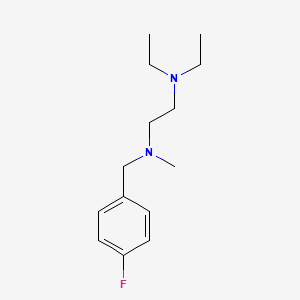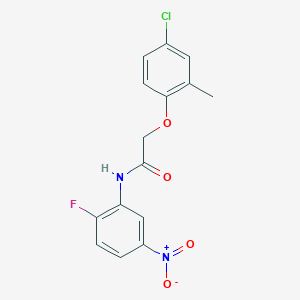
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists, which have been studied for their ability to modulate glutamate neurotransmission in the brain.
Wirkmechanismus
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide can modulate glutamate neurotransmission and reduce excitotoxicity, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including reducing glutamate release, decreasing oxidative stress, and increasing cerebral blood flow. These effects contribute to its neuroprotective properties and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to modulate glutamate neurotransmission and its neuroprotective properties. However, its limitations include its potential for off-target effects and its lack of specificity for the NMDA receptor.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in neurological and psychiatric disorders, as well as its mechanism of action and potential off-target effects. Additionally, research on the development of more specific NMDA receptor antagonists may provide insights into the potential therapeutic applications of N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide and other NMDA receptor modulators.
Synthesemethoden
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-methylglycine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have neuroprotective effects and to modulate glutamate neurotransmission, which has been implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-8-10-14(22-2)11-9-13)23(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGJMAIZSSFEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)
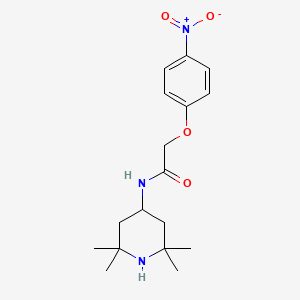
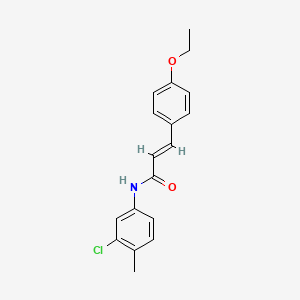
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)


![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
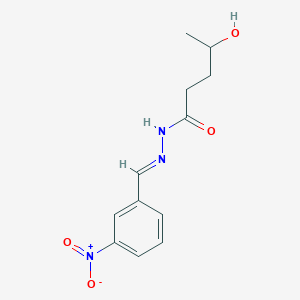
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
